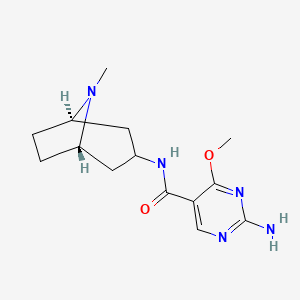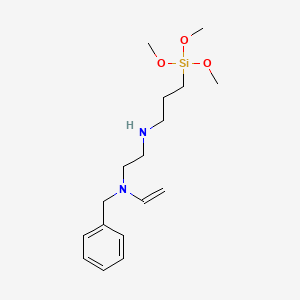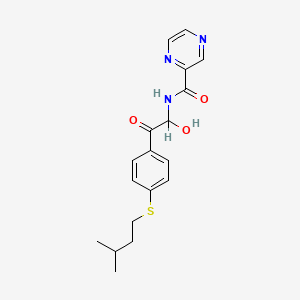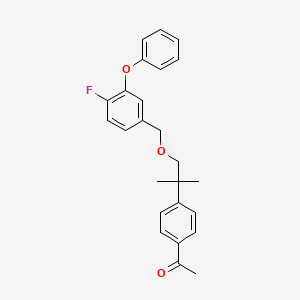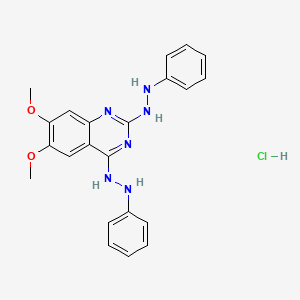
2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride: is a complex organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles known for their diverse pharmacological activities. This specific compound is characterized by its unique structure, which includes two phenylhydrazone groups and a monohydrochloride salt form. It has garnered interest in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2,4-dichloro-6,7-dimethoxyquinazoline with appropriate reagents under controlled conditions.
Introduction of Phenylhydrazone Groups: The phenylhydrazone groups are introduced by reacting the quinazoline core with phenylhydrazine in the presence of a suitable catalyst.
Formation of Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinazoline derivatives with oxidized phenylhydrazone groups.
Reduction: Dihydroquinazoline derivatives.
Substitution: Quinazoline derivatives with substituted functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of various quinazoline derivatives, which are of interest in medicinal chemistry .
Biology: In biological research, the compound is studied for its potential anti-tumor and anti-inflammatory activities .
Medicine: The compound and its derivatives are investigated for their potential use as therapeutic agents in the treatment of cancer and other diseases .
Industry: In the industrial sector, the compound may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2,4-Dichloro-6,7-dimethoxyquinazoline: A precursor in the synthesis of the target compound.
4-Hydroxy-2-quinolones: Compounds with similar pharmacological activities.
6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepine derivatives: Structural analogs with potential biological activities.
Uniqueness: The uniqueness of 2,4(1H,3H)-Quinazolinedione, 6,7-dimethoxy-, bis(phenylhydrazone), monohydrochloride lies in its specific structure, which includes two phenylhydrazone groups and a monohydrochloride salt form. This structure may confer unique biological activities and pharmacological properties compared to other quinazoline derivatives .
Propiedades
Número CAS |
134749-25-0 |
|---|---|
Fórmula molecular |
C22H23ClN6O2 |
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
1-[6,7-dimethoxy-2-(2-phenylhydrazinyl)quinazolin-4-yl]-2-phenylhydrazine;hydrochloride |
InChI |
InChI=1S/C22H22N6O2.ClH/c1-29-19-13-17-18(14-20(19)30-2)23-22(28-26-16-11-7-4-8-12-16)24-21(17)27-25-15-9-5-3-6-10-15;/h3-14,25-26H,1-2H3,(H2,23,24,27,28);1H |
Clave InChI |
QUGRVHIWJZTUIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=N2)NNC3=CC=CC=C3)NNC4=CC=CC=C4)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


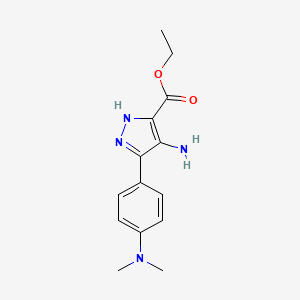
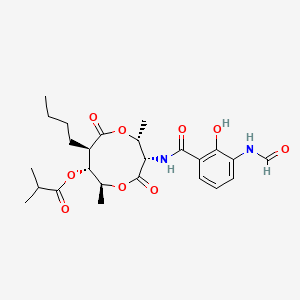

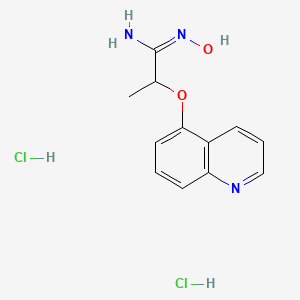
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)

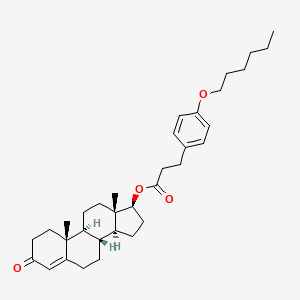

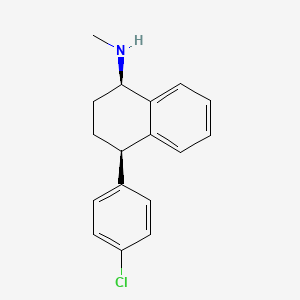
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
